molecular formula C19H18N4O5S2 B2868204 N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 457651-14-8

N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No. B2868204
CAS RN: 457651-14-8
M. Wt: 446.5
InChI Key: MKKKSIOOHQRYMN-UHFFFAOYSA-N
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Description

The compound “N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide” is a derivative of 1,3,4-thiadiazole . Thiadiazole derivatives are known for their wide range of pharmacological properties, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer activities .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives typically involves the reaction of hydrazonoyl halides with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine . The synthesis process is efficient and can be completed in three steps with high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .

Scientific Research Applications

Antiproliferative Activities

Research has shown that derivatives structurally related to the mentioned compound demonstrate significant antiproliferative activities against various cancer cell lines. For example, a series of pyrazole-sulfonamide derivatives were synthesized and showed cell-selective effects against rat brain tumor cells (C6), with some compounds exhibiting broad-spectrum antitumor activity comparable to commonly used anticancer drugs, like 5-fluorouracil and cisplatin (Mert et al., 2014).

Antimicrobial and Antifungal Action

Another study extended the range of sulfonyl-substituted nitrogen-containing heterocyclic systems by synthesizing arylsulfonamides and benzamides derivatives. These compounds were found to have sensitivity to both Gram-positive and Gram-negative bacteria, and exhibited antifungal activity against Candida albicans, identifying a compound with high antimicrobial activity (Sych et al., 2019).

Carbonic Anhydrase Inhibition

Compounds containing the thiadiazole sulfonamide moiety have been evaluated for their ability to inhibit carbonic anhydrases, which are enzymes important in many physiological and pathological processes. For instance, acridine-acetazolamide conjugates were synthesized and investigated for their inhibitory effects on various human carbonic anhydrase isoforms. These conjugates inhibited the isoforms in low micromolar and nanomolar ranges, delineating a structure-activity relationship for carbonic anhydrase inhibition (Ulus et al., 2016).

Glutaminase Inhibition

In the search for more potent glutaminase inhibitors, a series of BPTES (bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide) analogs were synthesized. These compounds, including derivatives of the thiadiazole motif, were evaluated for their ability to inhibit kidney-type glutaminase (GLS), which is a target for cancer therapy. Some analogs retained the potency of BPTES while offering improved drug-like properties (Shukla et al., 2012).

Future Directions

Thiadiazole derivatives, such as “N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide”, have shown promising results in various biological fields due to their wide range of activities. Future research could focus on further exploring the therapeutic potential of these compounds, particularly in the field of anticancer therapeutics .

properties

IUPAC Name

N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O5S2/c1-2-17-21-22-19(29-17)23-30(25,26)14-6-4-13(5-7-14)20-18(24)12-3-8-15-16(11-12)28-10-9-27-15/h3-8,11H,2,9-10H2,1H3,(H,20,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKKKSIOOHQRYMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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